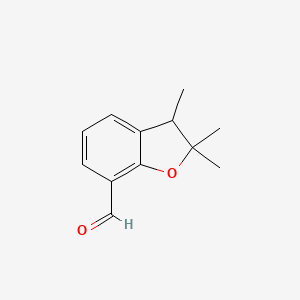

2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2,2,3-trimethyl-3H-1-benzofuran-7-carbaldehyde |

InChI |

InChI=1S/C12H14O2/c1-8-10-6-4-5-9(7-13)11(10)14-12(8,2)3/h4-8H,1-3H3 |

InChI Key |

HWTOZMFKVYASNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC(=C2OC1(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Dihydrobenzofuran Derivatives

The synthesis of 2,3-dihydrobenzofuran derivatives, including the target compound, often starts from substituted hydroxybenzenes or catechols bearing allyl or alkenyl side chains. The general approach involves:

- Cyclization of ortho-allyl or alkenyl phenols to form the benzofuran ring.

- Functional group transformations such as oxidation to introduce aldehyde groups.

- Substitution and protection/deprotection steps to install or modify methyl groups and other substituents.

Key Preparation Route from Patent CN102942542A

This patent outlines a multi-step synthetic route to 2,3-dihydrobenzofuran compounds closely related to the target molecule, emphasizing industrial applicability:

- Starting Material: Substituted o-hydroxybenzene derivatives with allyl groups.

- Catalyst System: Ruthenium trichloride or its hydrate combined with sodium periodate as an oxidizing agent.

-

Oxidation of the allyl group to aldehyde: The allyl side chain on the aromatic ring is oxidized to an aldehyde group under mild conditions (20–30 °C) using ruthenium trichloride and sodium periodate in a biphasic ethyl acetate/water system.

Reduction of aldehyde to hydroxyl: The aldehyde intermediate is reduced to the corresponding hydroxyl compound.

Chlorination and substitution: Chlorination of the phenolic hydroxyl group is carried out using reagents such as sulfuryl chloride or N-chlorosuccinimide, followed by substitution with leaving groups (e.g., sulfonyl chlorides).

Ring closure: Intramolecular cyclization forms the dihydrobenzofuran ring.

Hydrolysis: Final hydrolysis yields the carbaldehyde functional group at the 7-position.

Yields and Purification: The process reports high yields (up to 89% for key intermediates) and simple post-reaction workup, suitable for scale-up.

Table 1: Summary of Reaction Steps from Patent CN102942542A

| Step | Reagents/Catalysts | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation | RuCl3·xH2O, NaIO4 | 20–30 °C, 1.5 h | Aldehyde intermediate | - | Biphasic EtOAc/H2O system |

| Reduction | Not specified (likely mild reducing agent) | Room temp | Hydroxyl intermediate | - | Followed by chlorination |

| Chlorination | N-chlorosuccinimide or sulfuryl chloride | 50–90 °C, 3 h | Chlorinated intermediate | 70 | TLC monitored |

| Ring closure | Intramolecular cyclization | Heating | Dihydrobenzofuran core | - | - |

| Hydrolysis | Aqueous base (NaOH), acid workup | Reflux, pH adjustment | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 89 | Key intermediate for derivatives |

This method emphasizes a simple, cost-effective, and high-efficiency route with potential industrial scalability.

Catalytic Cyclization from Patent US4297284A

This patent describes a catalytic process for preparing 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran , a close analog of the target compound differing by the substitution pattern:

- Starting Materials: Isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) or mixtures with methallylpyrocatechol.

- Catalyst: Organic sulfonic acids (e.g., p-toluenesulfonic acid).

- Conditions: Heating between 60 °C and 200 °C, preferably 80–150 °C.

- Mechanism: Acid-catalyzed cyclization of the alkenylpyrocatechol to form the benzofuran ring.

- Advantages: Improved catalytic efficiency, avoidance of harsh reagents, and good selectivity.

This method is relevant for preparing the dihydrobenzofuran core with methyl substitutions at the 2-position, which is part of the target compound’s structure.

Table 2: Catalytic Cyclization Conditions

| Parameter | Details |

|---|---|

| Starting material | 3-isobutenyl-1,2-dihydroxybenzene |

| Catalyst | Organic sulfonic acid (R–SO3H) |

| Temperature range | 60–200 °C (optimal 80–150 °C) |

| Reaction time | Not specified |

| Yield | Not specified, but improved over prior art |

| Notes | Suitable for industrial scale |

This process provides a clean and efficient route to the benzofuran nucleus with methyl groups at the 2-position, essential for the target compound.

Synthetic Approaches from Research Literature

Research articles on benzofuran derivatives provide additional synthetic protocols that can be adapted for the target compound:

Cascade Cyclization Strategies: Using ortho-hydroxy α-amino sulfones and halogenated indandione derivatives to form benzofuran rings under mild base catalysis, achieving high yields (>85%) and scalability.

Diazo Compound Cyclizations: Reaction of ethyl 2-diazoacetate with substituted phenols under acid catalysis to form 3-carboxy benzofurans, which can be further functionalized to introduce aldehyde groups.

While these methods focus on different substitution patterns, the principles of cyclization, oxidation, and functional group manipulation are applicable.

Detailed Research Outcomes and Notes

The ruthenium trichloride/sodium periodate oxidation is a mild and selective method for converting allyl side chains to aldehydes on aromatic rings, enabling the synthesis of benzofuran-7-carbaldehyde derivatives with high purity and yield.

Chlorination using N-chlorosuccinimide at 50–90 °C selectively chlorinates phenolic hydroxyls, facilitating subsequent substitution reactions critical for ring closure.

The acid-catalyzed cyclization of alkenylpyrocatechols is a robust and scalable method to generate the dihydrobenzofuran core with methyl substitutions, avoiding harsh reagents and high temperatures.

Cascade cyclization and tandem reactions enable efficient construction of benzofuran rings with diverse substitution, useful for generating compound libraries and analogs.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ruthenium-catalyzed oxidation | Substituted o-hydroxy allylbenzene | RuCl3·xH2O, NaIO4 | 20–30 °C, 1.5 h | Up to 89 | Mild, selective oxidation to aldehyde |

| Chlorination & substitution | Hydroxylated intermediate | N-chlorosuccinimide, sulfuryl chloride | 50–90 °C, 3 h | ~70 | Enables ring closure |

| Acid-catalyzed cyclization | Isobutenylpyrocatechol | Organic sulfonic acid (e.g., TsOH) | 80–150 °C | Not specified | Efficient ring closure with methyl groups |

| Cascade cyclization | ortho-hydroxy α-amino sulfones | Base (Na2CO3, K2CO3) | Room temp to mild heating | >85 | High efficiency, scalable |

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Reduction: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde and related compounds, inferred from structural analogs and available

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physical Properties

- Melting Points : Methyl groups enhance crystallinity. The 2,2-dimethyl analog (81–83°C ) has a higher melting point than the unsubstituted dihydrobenzofuran carbaldehyde (62–64°C ). The trimethyl derivative likely exhibits even higher thermal stability.

- This could limit bioavailability in biological applications compared to less-substituted analogs like 2,3-dihydro-1-benzofuran-7-carbaldehyde .

Biological Activity

2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is an organic compound belonging to the benzofuran family. Its unique molecular structure, characterized by a benzofuran ring with a carbaldehyde functional group and three methyl groups at specific positions, suggests potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- CAS Number : 57741858

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| Structure | Benzofuran with aldehyde |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound can interact with various biological targets, which may lead to therapeutic applications in treating infections and skin diseases such as cancer and psoriasis. The specific mechanisms of action are still under investigation but may involve the modulation of enzyme activity or receptor binding.

Case Studies

-

Skin Disease Treatment :

- A study explored the efficacy of the compound in vitro against skin pathogens. Results indicated that it inhibited the growth of certain bacterial strains associated with skin infections.

- Further research is needed to evaluate its effectiveness in vivo and its potential as a topical treatment.

-

Antioxidant Activity :

- Preliminary assays demonstrated that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. The unique structure allows it to bind to certain enzymes or receptors, modulating their activity and potentially altering metabolic pathways related to disease processes.

Comparative Analysis with Similar Compounds

Compared to other benzofurans, this compound possesses distinct chemical reactivity and biological activity profiles due to its specific substitution pattern.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | 38002-88-9 | Limited antimicrobial properties |

| 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | 363185-40-4 | Antioxidant activity noted |

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the benzofuran core and substituent positions. For example, diastereotopic protons in the dihydrofuran ring may show splitting patterns in the range of δ 1.2–1.5 ppm for methyl groups .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~192.21 g/mol for derivatives) and fragmentation patterns .

-

Infrared (IR) Spectroscopy : The aldehyde carbonyl stretch (~1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) are diagnostic .

- Data Table :

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | ~190.24 g/mol | Calculated |

| Key NMR Peaks | δ 9.8–10.2 (CHO) |

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : Acyl chloride derivatives (e.g., 2,2-dimethyl analogs) react with aromatic rings under Lewis acid catalysis (e.g., AlCl₃) to introduce substituents .

- Condensation Reactions : Aldehyde groups can form via oxidation of benzyl alcohols or selective deprotection of protected aldehyde precursors .

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are standard for isolating pure products .

Advanced Questions

Q. How do steric effects from the 2,2,3-trimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

-

Steric Hindrance : The 2,2,3-trimethyl substituents create a congested environment, reducing accessibility for catalysts in reactions like Suzuki-Miyaura coupling. This necessitates bulky ligands (e.g., SPhos) or elevated temperatures .

-

Electronic Effects : Methyl groups donate electron density, potentially destabilizing intermediates in electrophilic substitutions. Computational modeling (DFT) can predict regioselectivity .

-

Case Study : In palladium-catalyzed carbonylations, lower yields (≤40%) are observed compared to less-substituted analogs due to hindered oxidative addition .

- Data Table :

| Reaction Type | Catalyst/Ligand | Yield (%) | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos | 35–40 | |

| Aldehyde Oxidation | KMnO₄ in acidic medium | 60–70 |

Q. How can researchers resolve discrepancies in NMR data caused by diastereomer formation?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers .

- Variable-Temperature NMR : Cooling to –40°C slows conformational exchange, resolving overlapping peaks for diastereotopic protons .

- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (e.g., analogs in ).

Q. What strategies optimize the condensation reaction for higher yields?

- Methodological Answer :

- Catalyst Screening : Base catalysts (e.g., NaH or K₂CO₃) in DMF enhance imine or aldol condensation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize charged intermediates, while additives like molecular sieves remove water .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for derivatives of this compound?

- Analysis :

- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) can produce different polymorphs with distinct melting points .

- Impurity Profiles : Residual solvents or byproducts (e.g., unreacted aldehyde) lower observed melting points. Purity assessment via HPLC (≥97%) is critical .

Research Tools & Safety

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.